N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide
Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a synthetic small molecule characterized by three key structural motifs:
A 1,2,4-oxadiazole heterocycle, which acts as a bioisostere for esters or amides, enhancing metabolic stability.
A 5-methylisoxazol-3-yl substituent on the oxadiazole ring, contributing to electronic and steric properties.
A phenylcyclopropane moiety, introducing rigidity to optimize binding interactions.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-9-13(20-23-11)15-19-14(24-21-15)10-18-16(22)17(7-8-17)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOFNGCTOLASJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that isoxazole compounds often interact with various enzymes and receptors in the body.
Mode of Action
Isoxazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces.
Biochemical Pathways
Isoxazole compounds are known to be involved in a wide range of biochemical pathways, depending on their specific targets.
Pharmacokinetics
It is known that the solubility, flexibility, and presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds.
Result of Action
Isoxazole compounds are known to have a wide range of effects, depending on their specific targets and the biochemical pathways they affect.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, variations in solvents can lead to the formation of different polymorphic forms of the compound. These different forms can have different stabilities and efficacies, which can affect the compound’s overall action.
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, which include an isoxazole ring, an oxadiazole ring, and a phenylcyclopropanecarboxamide structure. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of 298.302 g/mol. The structural complexity allows for diverse interactions with biological targets, which may enhance its pharmacological efficacy.
Anticancer Properties
Research indicates that compounds featuring the 1,2,4-oxadiazole moiety often exhibit anticancer activities. For instance, similar derivatives have demonstrated moderate to strong cytotoxic effects against various cancer cell lines. In studies involving N-(3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl) derivatives, the following findings were reported:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 3c | HL-60 | 42.1 | Moderate |
| 3e | HL-60 | 19.0 | Strong |
| 3f | HL-60 | 28.0 | Moderate |
These values suggest that certain derivatives of the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction: It may interact with specific receptors that modulate cellular signaling pathways.
- Oxidative Stress Modulation: Some studies suggest that compounds with isoxazole and oxadiazole rings can influence oxidative stress pathways in cells .
Study on Cytotoxicity
In a study evaluating the cytotoxicity of various oxadiazole derivatives against human cancer cell lines (including lung carcinoma and colon carcinoma), it was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics such as Doxorubicin (DOX). For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | HT29 | 73.2 |
| 3b | MDA-MB-231 | 39.9 |
| DOX | Various | ~92.4 |
This indicates that the new derivatives could serve as promising candidates for further development as anticancer agents .
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of this compound are influenced by its structural components:
- Solubility: The presence of the amide group enhances solubility in biological fluids.
- Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
- Bioavailability: Ongoing studies are assessing how modifications to the structure can improve absorption and distribution within biological systems.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide exhibit various biological activities:
- Anti-inflammatory properties : The isoxazole family is known for its ability to modulate inflammatory pathways.
- Anticancer effects : Preliminary studies suggest potential interactions with enzymes or receptors involved in cancer cell signaling pathways.
- Antimicrobial activity : Some derivatives have shown effectiveness against bacterial strains.
Applications in Medicinal Chemistry
Due to its unique structural features, this compound can be a valuable candidate for drug development:
- Targeted therapy : Its ability to interact with specific molecular targets makes it suitable for designing targeted therapies in oncology.
- Drug design : The compound can serve as a scaffold for synthesizing new derivatives with enhanced biological activity.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anti-inflammatory effects | Demonstrated reduction in cytokine levels in vitro. |
| Study B | Assess anticancer properties | Induced apoptosis in cancer cell lines through specific pathway modulation. |
| Study C | Investigate antimicrobial efficacy | Showed significant inhibition of bacterial growth against multiple strains. |
These studies highlight the compound's versatility and potential as a lead compound in drug discovery.
Comparison with Similar Compounds
Thiazol-Based Cyclopropanecarboxamides (Compounds 50 and 77)
Compound 50 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide .
Compound 77 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide .
| Feature | Target Compound | Compound 50 | Compound 77 |
|---|---|---|---|
| Core Heterocycle | 1,2,4-Oxadiazole + Isoxazole | Thiazole | Thiazole |
| Substituents | 5-Methylisoxazol-3-yl | 3-Fluorobenzoyl | 3-Methoxybenzoyl |
| Cyclopropane Group | Phenylcyclopropane | Benzo[d][1,3]dioxol-5-yl | Benzo[d][1,3]dioxol-5-yl |
| Key Modifications | Rigid oxadiazole-isoxazole linkage | Fluorine (electron-withdrawing) | Methoxy (electron-donating) |
Structural Implications :
Oxazol-5-yl Derivatives ()
Compound: N-(3-methoxy-4-(oxazol-5-yl)phenyl)-1-(3-methoxyphenylamino)cyclopropanecarboxamide .
Functional Differences :
Agrochemical Amide Derivatives ()
Examples include propanil (N-(3,4-dichlorophenyl)propanamide) and isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) .
| Feature | Target Compound | Propanil/Isoxaben |
|---|---|---|
| Core Structure | Oxadiazole + Cyclopropane | Simple amide + halogen/methoxy |
| Applications | Presumed therapeutic | Herbicidal |
| Substituents | Methylisoxazole | Dichlorophenyl, Isoxazolyl |
Mechanistic Insights :
- While agrochemicals like isoxaben share the isoxazole motif, their simple amide backbones lack the rigidity of the target compound’s cyclopropane, suggesting divergent biological targets .
Research Findings and Trends
- Bioisosteric Optimization : The oxadiazole-isoxazole system in the target compound reflects a trend toward replacing metabolically labile groups (e.g., esters in agrochemicals) with stable heterocycles .
- Substituent Effects : Fluorine and methoxy groups are strategically used to balance solubility, binding affinity, and metabolic stability across this compound class .
- Conformational Restriction : Cyclopropane moieties are increasingly employed to reduce entropy penalties during target binding, a feature absent in older amide-based agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
